5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a complex organic compound that features both indole and pyrrole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The pyrrole moiety can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole and pyrrole derivatives, which can have different biological activities and properties.
Scientific Research Applications
5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in disease progression . The exact mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
- Indole-3-acetic acid
- Indole-3-carbinol
Uniqueness
What sets 5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid apart is its unique combination of indole and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Properties
CAS No. |
356069-14-2 |
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Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H13ClN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6- |
InChI Key |
CUMPRQVJAINYRT-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)O)C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
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